molecular formula C14H25NO3 B2527098 Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate CAS No. 1400872-10-7

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B2527098
CAS No.: 1400872-10-7
M. Wt: 255.358
InChI Key: CHDLVXSAVXXOSY-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and industry. The compound is characterized by its piperidine ring, which is substituted with a tert-butyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in the reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The piperidine ring structure allows for favorable interactions with various biomolecules, enhancing its efficacy in biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
  • N-Boc-4-piperidone

Uniqueness

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity and stability.

Properties

IUPAC Name

tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-13(4,5)8-10(16)9-14(15,6)7/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDLVXSAVXXOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1C(=O)OC(C)(C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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